2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide
Description
Properties
IUPAC Name |
2-cyano-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFQNBYOYUCIU-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide serves as a building block in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating complex molecules.
- Synthetic Routes : The compound is synthesized through the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide in solvents like ethanol under reflux conditions. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency .
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have focused on its mechanism of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects against certain diseases.
- Cellular Disruption : It has been shown to disrupt cellular functions in various biological models, suggesting potential applications in drug development .
Medicine
Ongoing research is exploring the therapeutic potential of this compound as a candidate for developing new medications. Its ability to modulate biological pathways positions it as a promising agent for treating diseases such as cancer and infections.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity make it suitable for various formulations in the chemical industry .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key comparisons include:
- 4-(dimethylamino)phenyl: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing the compound’s polarity and solubility in aqueous environments compared to methoxy (-OCH₃) or naphthyl groups .
Backbone Modifications: Acetohydrazide vs. Acrylohydrazide
The presence of a conjugated double bond in acrylohydrazides (e.g., compound 2 in ) versus the single-bonded acetohydrazide backbone alters electronic delocalization and molecular rigidity:
- Acrylohydrazide : Increased conjugation may improve stability and facilitate interactions with hydrophobic pockets in proteins .
Isomerism and Homologs
As discussed in , positional isomerism and homologs play critical roles in compound behavior:
- Positional isomers: If the dimethylamino group were at the 3- or 2-position on the phenyl ring, solubility and target affinity could vary due to altered electronic distribution.
- Homologs: Replacement of the cyano group with other electron-withdrawing groups (e.g., nitro -NO₂) might reduce solubility but increase reactivity.
Biological Activity
2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide, with the molecular formula C12H14N4O, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, including a cyano group and a dimethylamino moiety, which contribute to its reactivity and biological interactions.
- Molecular Weight : 230.27 g/mol
- CAS Number : 4974-48-5
- Purity : Typically >90% in commercial preparations
Synthesis
The synthesis of this compound generally involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide under reflux conditions in a suitable solvent like ethanol. The product is then isolated through filtration and recrystallization.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 31.2 - 125 μM |
The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects. Additionally, the compound demonstrates moderate-to-good antibiofilm activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound is also being explored, particularly its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit specific signaling pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Tumor Growth
In a recent in vitro study, this compound was shown to significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 μM to 25 μM, indicating its potency as a potential therapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : It may modulate receptor activity, affecting signal transduction pathways that regulate cell growth and survival.
Comparison with Similar Compounds
When compared to other related compounds, such as cyanoacetohydrazides and derivatives of dimethylaminobenzaldehyde, this compound exhibits distinct biological properties due to its unique structural configuration.
Table 2: Comparative Biological Activity
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| This compound | High | High |
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide?
- Methodology : The compound can be synthesized via acid-catalyzed condensation of 2-cyanoacetohydrazide with 4-(dimethylamino)benzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in a solvent system (e.g., ethanol-DMF) with concentrated sulfuric acid as a catalyst for ~1 hour. The product is isolated via filtration and recrystallized from ethanol or ethanol-DMF mixtures .
- Key Variables : Solvent polarity, acid catalyst choice (e.g., H₂SO₄ vs. acetic acid), and reaction time influence yield and purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Confirm imine (C=N) and cyano (C≡N) stretches at ~1600–1650 cm⁻¹ and ~2200 cm⁻¹, respectively.
- NMR : Analyze ¹H/¹³C shifts for the dimethylamino group (δ ~3.0 ppm for N(CH₃)₂ protons) and hydrazide backbone.
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O/N interactions) .
Q. How can solubility and stability be optimized for in vitro studies?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and ethanol-water mixtures. Stability assays (e.g., HPLC monitoring under varying pH/temperature) identify degradation pathways. Recrystallization from ethanol-DMF (3:1) enhances purity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- Methodology : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets). Lattice energy calculations (via PIXEL or CLP methods) validate intermolecular interactions, such as hydrogen bonding or π-stacking .
- Case Study : Discrepancies in N–H bond lengths between XRD and DFT may arise from dynamic effects in solution vs. static crystal environments.
Q. What catalytic mechanisms govern the condensation of 2-cyanoacetohydrazide with aromatic aldehydes?
- Methodology : Acid catalysts (H₂SO₄, CH₃COOH) protonate the aldehyde carbonyl, enhancing electrophilicity. Kinetic studies (e.g., varying acid strength or solvent dielectric constant) reveal rate-determining steps. Isotope labeling (¹⁸O in H₂O) can track proton transfer pathways .
Q. How can reaction path search algorithms (e.g., SCINE) optimize synthesis conditions?
- Methodology : Combine quantum chemical calculations (e.g., transition state analysis) with machine learning to predict optimal solvents, catalysts, and temperatures. For example, SCINE’s heuristic algorithms reduce trial-and-error experimentation by prioritizing high-yield pathways .
Q. What structure-activity relationships (SARs) are hypothesized for bioactivity studies?
- Methodology : Compare electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents on the phenyl ring. For instance, the dimethylamino group’s electron-donating nature may enhance π-backbone conjugation, influencing biological target binding .
Data Contradiction Analysis
Q. How to address conflicting NMR and XRD data regarding molecular conformation?
- Resolution : NMR captures dynamic averaging in solution, while XRD provides static crystal data. Use variable-temperature NMR to probe conformational flexibility. Overlay DFT-generated solution-phase conformers with XRD structures to identify dominant geometries .
Q. Why do different synthetic routes yield varying crystal polymorphs?
- Resolution : Solvent polarity and cooling rates during recrystallization affect nucleation. Screen solvents (e.g., methanol vs. ethanol-DMF) and use seeding techniques to control polymorphism. Pair XRD with DSC to map thermodynamic stability of polymorphs .
Methodological Tables
Table 1 : Key Synthetic Parameters for Acid-Catalyzed Condensation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | H₂SO₄ (0.5 mL) | Higher yield vs. CH₃COOH |
| Solvent | Ethanol-DMF (3:1) | Balances solubility and rate |
| Reaction Time | 1 hour (reflux) | Prevents side product formation |
Table 2 : Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FT-IR | C≡N: 2200 cm⁻¹; C=N: 1620 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | N(CH₃)₂: δ 2.9–3.1 ppm; Hydrazide NH: δ 10.2 | |
| XRD | Space group P2₁/c; Z = 4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
